molecular formula C14H11NO7S B280939 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

Katalognummer B280939
Molekulargewicht: 337.31 g/mol
InChI-Schlüssel: TXHAOOBHTJURSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, also known as CHA, is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. CHA is a derivative of salicylic acid and has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is in the field of cancer research. 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. This makes 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Wirkmechanismus

The mechanism of action of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is not fully understood. However, studies have shown that 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been found to activate the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been found to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is its low toxicity. It has been found to be relatively safe even at high doses. Additionally, 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental settings.
However, there are some limitations to the use of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid in lab experiments. One of the main limitations is its poor solubility in water. This can make it difficult to administer 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid in certain experimental settings. Additionally, 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been found to have poor bioavailability, which can limit its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid. One potential direction is the development of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid and to identify potential targets for drug development.
Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid. This can help to optimize the dosing and administration of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid in clinical settings. Additionally, further studies are needed to evaluate the safety and efficacy of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid in animal models and human clinical trials.
Conclusion:
In conclusion, 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is a promising compound with potential applications in various fields of research. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a potential candidate for drug development. Further studies are needed to fully understand the mechanism of action of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid and to evaluate its safety and efficacy in clinical settings.

Synthesemethoden

The synthesis of 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid involves the reaction of 3-aminobenzenesulfonamide with salicylic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). The reaction produces 5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid as a white powder with a melting point of 305-307°C.

Eigenschaften

Molekularformel

C14H11NO7S

Molekulargewicht

337.31 g/mol

IUPAC-Name

5-[(3-carboxyphenyl)sulfonylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H11NO7S/c16-12-5-4-9(7-11(12)14(19)20)15-23(21,22)10-3-1-2-8(6-10)13(17)18/h1-7,15-16H,(H,17,18)(H,19,20)

InChI-Schlüssel

TXHAOOBHTJURSD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.